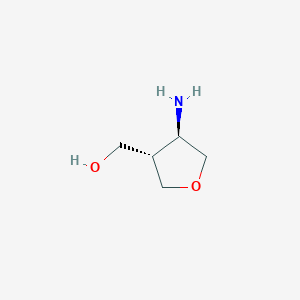

((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol

Description

((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral tetrahydrofuran derivative featuring an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its stereochemistry (3S,4R) is critical for its interactions in biological systems, particularly in pharmaceutical applications where enantiomeric purity dictates activity. The compound serves as a key intermediate in synthesizing nucleoside analogs, antiviral agents, and chiral ligands for catalysis .

Properties

IUPAC Name |

[(3S,4R)-4-aminooxolan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOVIIQBMQIOGG-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral bicyclic amide, due to its rigid framework that enforces stereochemical outcomes. In a representative procedure:

-

Ketone Formation : Vince lactam is oxidized to a ketone intermediate using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, achieving >95% conversion.

-

Difluoromethylene Introduction : Treatment with 2-PySO₂CF₂H and BuOK in THF at −78°C installs a difluoromethylene group, yielding a tetracyclic intermediate.

Deprotection and Ring-Opening

-

PMB Deprotection : Ceric ammonium nitrate (CAN) in aqueous acetonitrile removes the p-methoxybenzyl (PMB) group at 25°C.

-

Boc Protection : The free amine is protected with Boc₂O and DMAP in dichloromethane, yielding a stable intermediate for subsequent steps.

-

Selective Hydrogenation : Palladium on charcoal (5 wt%) under 3 bar H₂ in methanol reduces double bonds selectively, preserving the tetrahydrofuran ring.

-

Acidic Ring-Opening : HCl in dioxane cleaves the lactam, followed by neutralization with NaOH to isolate the target compound in 68% overall yield.

Table 1: Key Reaction Conditions for Vince Lactam Route

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone Formation | CrO₃, H₂SO₄, 0°C | 95 | 98 |

| Difluoromethylene | 2-PySO₂CF₂H, BuOK, THF, −78°C | 82 | 95 |

| PMB Deprotection | CAN, CH₃CN/H₂O, 25°C | 90 | 97 |

| Hydrogenation | Pd/C, H₂ (3 bar), MeOH | 85 | 99 |

| Ring-Opening | HCl (4M), dioxane, 50°C | 78 | 96 |

Reductive Amination of Tetrahydrofuran-3,4-dione

Diastereoselective Reduction

A two-step protocol converts tetrahydrofuran-3,4-dione to the target amine:

-

Ketone Activation : The dione is treated with NH₄OAc and NaBH₃CN in methanol at 0°C, forming a Schiff base intermediate.

-

Stereoselective Reduction : L-Selectride (1M in THF) at −78°C reduces the imine with high diastereoselectivity (dr >20:1), favoring the (3S,4R) configuration.

Workup and Isolation

The crude product is purified via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) to achieve >99% enantiomeric excess (ee). This method affords a 55% isolated yield but requires specialized equipment for scale-up.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

To address racemic synthesis limitations, Candida antarctica lipase B (CAL-B) is employed:

-

Racemic Synthesis : Racemic tetrahydrofuran-3-yl methanol is prepared via Mitsunobu reaction (DIAD, PPh₃, THF).

-

Enzymatic Acetylation : CAL-B catalyzes selective acetylation of the (3R,4S)-enantiomer using vinyl acetate in MTBE at 30°C.

-

Separation : The unreacted (3S,4R)-isomer is isolated by silica gel chromatography (hexane/EtOAc 3:1), yielding 42% with 98% ee.

Table 2: Enzymatic Resolution Performance

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Reaction Time | 48 h |

| Conversion | 45% |

| ee (Product) | 98% |

| Selectivity (E) | >200 |

Industrial-Scale Hydrogenation of Nitro Derivatives

Nitro Group Introduction

A scalable route starts with 3-nitro-tetrahydrofuran-3-carbaldehyde :

-

Aldol Condensation : Reacted with formaldehyde and K₂CO₃ in ethanol at reflux to install the nitro group.

-

Hydrogenation : Raney Ni (10 wt%) under 50 bar H₂ in ethanol reduces the nitro group to amine at 80°C, achieving 92% conversion.

Downstream Processing

The crude amine is crystallized as the HCl salt from ethanol/water (4:1), yielding 85% with 99.5% chemical purity. This method is preferred for batch production >100 kg.

Chiral Pool Synthesis from Carbohydrate Precursors

D-Xylose to Tetrahydrofuran Scaffold

D-Xylose serves as a chiral template due to its inherent (3R,4S) configuration:

-

Protection : The 1,2-O-isopropylidene group is installed using 2,2-dimethoxypropane and TsOH .

-

Oxidative Ring Contraction : NaIO₄ cleaves the diol, followed by NaBH₄ reduction to form tetrahydrofuran-3-ol.

-

Amination : Mitsunobu reaction with DPPA (diphenylphosphoryl azide) introduces the amine, inverted to (3S,4R) configuration.

Table 3: Chiral Pool Synthesis Metrics

| Step | Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Protection | 2,2-Dimethoxypropane, TsOH | 88 | – |

| Oxidative Contraction | NaIO₄, NaBH₄ | 75 | – |

| Amination | DPPA, DIAD, PPh₃ | 63 | 99 |

Comparison of Methodologies

Efficiency and Scalability

-

Vince Lactam Route : Highest yield (68%) but requires cryogenic conditions.

-

Enzymatic Resolution : Eco-friendly but low throughput.

-

Industrial Hydrogenation : Best for ton-scale production despite high-pressure equipment needs.

Stereochemical Control

-

Reductive Amination : dr >20:1 via L-Selectride.

-

Chiral Pool : 99% ee from D-xylose.

-

Enzymatic : 98% ee but limited to small batches.

Chemical Reactions Analysis

Types of Reactions

((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Chemical Synthesis

Building Block for Bioactive Compounds:

((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol serves as an important building block in the synthesis of bioactive molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development. The compound can be modified through various chemical reactions such as oxidation, reduction, and substitution to create derivatives with enhanced biological activity or novel properties.

Synthetic Routes:

The synthesis of this compound can be achieved via several methods:

- Asymmetric 1,3-Dipolar Cycloaddition: This method involves the reaction of a dipolarophile with an achiral ylide precursor, followed by reduction and catalytic hydrogenation.

- Chiral Catalysis: Utilizing chiral catalysts ensures the correct stereochemistry is maintained during synthesis.

Medicinal Chemistry

Pharmacological Research:

The compound has been recognized for its potential applications in pharmacological research, particularly as a ligand or substrate in biochemical pathways. Preliminary studies indicate that it may interact with specific enzymes or receptors, although further investigation is required to elucidate these interactions fully.

Therapeutic Potential:

Research suggests that derivatives of this compound may exhibit antithrombotic activity by inhibiting Factor Xa and related serine proteases. Such properties make it a candidate for developing new anticoagulant therapies .

Biological Applications

Enzyme-Substrate Interactions:

In biological research, this compound can be used to study enzyme-substrate interactions. Its chiral nature may influence biological activity and specificity, making it a valuable tool in understanding how chirality affects biochemical processes.

Industrial Applications

Production of Fine Chemicals:

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate for synthesizing more complex molecules. Its versatility makes it suitable for various applications in chemical manufacturing .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Building block for bioactive compounds | Used to create enantiomerically pure compounds |

| Medicinal Chemistry | Potential anticoagulant therapies | May inhibit Factor Xa and related serine proteases |

| Biological Research | Study of enzyme-substrate interactions | Investigates effects of chirality on biological activity |

| Industrial Production | Production of fine chemicals | Serves as an intermediate for complex molecule synthesis |

Mechanism of Action

The mechanism of action of ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can also participate in various chemical reactions, altering the compound’s behavior in biological systems.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride (): Stereochemistry: (3R,4R) configuration. Key Differences: The opposite stereochemistry at both chiral centers results in distinct physical properties (e.g., solubility, melting point) and biological activity. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound. Applications: Used in preclinical studies for antiviral research due to improved stability .

- [(3S,4S)-4-Aminotetrahydrofuran-3-yl]methanol hydrochloride (): Stereochemistry: (3S,4S) configuration. Key Differences: Diastereomer of the target compound; divergent hydrogen-bonding patterns affect receptor binding. Applications: Investigated as a precursor for kinase inhibitors .

Fluorinated and Halogenated Derivatives

- ((2R,3S,4S,5R)-4-Amino-5-(6-amino-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methanol (): Structure: Fluorine substitution at the 3-position and a purine moiety at the 5-position. Key Differences: Fluorine increases metabolic stability; the purine group enables nucleoside analog activity. Molecular weight (268.25) is higher than the target compound. Applications: Potential antiviral or anticancer agent due to structural mimicry of natural nucleosides .

- ((3AR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (): Structure: Chloropurine-modified tetrahydrofuran with a dioxolane ring. Molecular weight (341.75) and complexity limit bioavailability. Applications: Experimental prodrug for nucleotide therapies .

Piperidine and Aromatic Derivatives

- ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (): Structure: Piperidine core with a fluorophenyl group. Applications: Intermediate for dopamine receptor modulators .

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine ():

Commercial Availability and Pricing

- ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride: Priced at €1,272.00/g (), reflecting its high value in pharmaceutical R&D .

- (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol: Available at $57.6/5g (), indicating cost-effective scalability for bulk synthesis .

Biological Activity

((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound characterized by its tetrahydrofuran ring structure, which includes an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 117.15 g/mol. This compound has garnered attention in biological and medicinal chemistry due to its potential applications as a precursor for biologically active molecules and its role in enzyme-substrate interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's chiral nature significantly influences its binding affinity and specificity. Key mechanisms include:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.

- Chirality Influence : The stereochemistry of the compound plays a crucial role in determining its biological effects, making it valuable for studying chirality in biochemical processes.

Applications in Research

This compound is utilized in various research contexts:

- Enzyme-Substrate Studies : It serves as a model to explore enzyme specificity and the impact of chirality on biological interactions.

- Pharmaceutical Development : Its unique structure allows it to be used as a chiral building block in synthesizing enantiomerically pure pharmaceuticals, which are critical for drug efficacy and safety .

- Precursor for Bioactive Molecules : It can be transformed into various derivatives that exhibit biological activity, making it a vital component in drug discovery efforts.

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Inhibition : Research indicated that this compound acts as an allosteric inhibitor for certain enzymes, impacting their function without directly blocking the active site. This property could be leveraged for therapeutic interventions in metabolic disorders .

- Pharmacological Potential : A study highlighted its potential use in treating inflammatory diseases due to its low toxicity profile and ability to modulate immune responses. This suggests that it could serve as a therapeutic agent for conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders .

Types of Reactions

This compound can undergo several chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes. |

| Reduction | The amino group can be reduced to yield primary amines. |

| Substitution | The hydroxymethyl group can be replaced with other functional groups through appropriate reagents. |

These reactions are pivotal for enhancing the compound's biological activity or developing derivatives with novel properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol in a laboratory setting?

- Methodology : Use sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation reactions to activate hydroxyl or amine groups. Protect the primary amine with benzyl groups to prevent undesired side reactions during synthesis. Purify intermediates via column chromatography (silica gel, gradient elution) .

- Validation : Monitor reaction progress with thin-layer chromatography (TLC) and confirm final product purity via high-performance liquid chromatography (HPLC).

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify stereochemistry and functional groups (e.g., hydroxymethyl and amine).

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds .

Q. What purification strategies are effective for isolating this compound?

- Approach : Use recrystallization in ethanol/water mixtures or diethyl ether to isolate the compound. For hygroscopic intermediates, employ anhydrous solvents under inert atmospheres (e.g., nitrogen or argon). Verify purity via melting point analysis and HPLC retention times .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound?

- Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to enforce the (3S,4R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Challenge : Competing epimerization at the amine or hydroxymethyl positions may occur under basic conditions. Mitigate by optimizing reaction pH (<7) and temperature (<25°C).

Q. What are the stability profiles of this compound under varying storage conditions?

- Findings : The compound is sensitive to humidity and oxidation. Store in airtight containers with desiccants (e.g., silica gel) at –20°C. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation pathways .

Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) reported for this compound derivatives?

- Resolution : Cross-validate data using multiple techniques (e.g., 2D NMR for assigning proton coupling) and compare with structurally validated analogs in databases like PubChem or crystallographic repositories. Discrepancies may arise from solvent effects or impurities .

Q. What strategies optimize reaction yields when functionalizing the hydroxymethyl or amine groups of this compound?

- DOE Approach : Use design of experiments (DOE) to test variables like solvent polarity, catalyst loading, and reaction time. For example, THF/water mixtures improve solubility of polar intermediates, while palladium catalysts enhance cross-coupling efficiency .

Methodological Notes

- Safety : Handle the compound in fume hoods with PPE (gloves, goggles) due to potential amine reactivity. Avoid contact with strong acids/bases to prevent decomposition .

- Data Reproducibility : Document all synthetic steps, including solvent drying methods and inert atmosphere protocols, to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.